molecular formula C12H10BrNO2 B13727259 Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13727259
M. Wt: 280.12 g/mol
InChI Key: KBZNRVQZAHZOPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate typically involves a multistep process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Another method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . This method requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles . The pathways involved may include the activation of specific enzymes or receptors, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group compatibility, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)11-10(5-6-14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3

InChI Key

KBZNRVQZAHZOPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC(=CC=C2)Br

Origin of Product

United States

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